molecular formula C19H15ClN2O4S B2633884 Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 339008-57-0

Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B2633884
CAS RN: 339008-57-0
M. Wt: 402.85
InChI Key: FQQKHBFXFGVLCG-UHFFFAOYSA-N
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Description

“Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate” is a chemical compound with a complex structure . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

One of the key areas of scientific research involving Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate is in the study of its crystal structures and hydrogen bonding. Kubicki et al. (2000) examined the crystal structures of anticonvulsant enaminones, including a structurally related compound. They focused on the sofa conformations of cyclohexene rings and the hydrogen bond networks in these compounds, which are crucial for understanding their chemical and physical properties (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Novel Heterocyclic Systems

Another significant application is in the synthesis of novel heterocyclic systems. Bakhite, Al‐Sehemi, & Yamada (2005) developed new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. Such developments expand the library of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Application in Organic Synthesis

The compound and its derivatives also find use in organic synthesis. Sedlák et al. (2008) researched the preparation of carboxamides and their subsequent reactions to form dihydro-1H-imidazol-5-ones, exploring new pathways and mechanisms in organic synthesis (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Study of Molecular Stability and Reactivity

T. Sarkar et al. (2000) studied methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate structurally similar to the compound . Their work involved analyzing the molecule's stability and reactivity, particularly in the context of Diels−Alder cycloadditions, which are fundamental reactions in organic chemistry (Sarkar, Ghosh, & Chow, 2000).

Applications in X-ray Crystallography

The study of X-ray crystal structures of related compounds provides insights into molecular geometry and bonding patterns. Ramazani et al. (2011) synthesized and studied a similar compound by single crystal X-ray diffraction, contributing to our understanding of molecular structures (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

properties

IUPAC Name

methyl 3-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-26-19(25)17-15(8-9-27-17)21-18(24)13-4-7-16(23)22(11-13)10-12-2-5-14(20)6-3-12/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQKHBFXFGVLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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